O-(2,2-dimethylpropyl)hydroxylamine hydrochloride

Lipophilicity LogP Partition Coefficient

O-Alkylhydroxylamine selection is critical: linear analogs (e.g., O-methyl) cause over-reactivity and byproducts, while the neopentyl group here provides steric attenuation for precise chemoselective oxime ligation. • High LogP (2.43) & steric bulk yield metabolically stable O-neopentyl oximes for prodrug design. • Low DAO inhibition makes it an ideal negative control in histamine-metabolism assays. • Solid powder (mp ~155°C) with no deliquescence enables accurate automated weighing for SPPS.

Molecular Formula C5H14ClNO
Molecular Weight 139.62 g/mol
CAS No. 187399-72-0
Cat. No. B068609
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameO-(2,2-dimethylpropyl)hydroxylamine hydrochloride
CAS187399-72-0
Molecular FormulaC5H14ClNO
Molecular Weight139.62 g/mol
Structural Identifiers
SMILESCC(C)(C)CON.Cl
InChIInChI=1S/C5H13NO.ClH/c1-5(2,3)4-7-6;/h4,6H2,1-3H3;1H
InChIKeyNNOXCPGCDWRACS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

O-(2,2-Dimethylpropyl)hydroxylamine HCl – Neopentyl Reagent


O-(2,2-Dimethylpropyl)hydroxylamine hydrochloride (CAS 187399-72-0), also known as O-neopentylhydroxylamine hydrochloride, is a branched O-alkylhydroxylamine salt with the molecular formula C5H14ClNO and a molecular weight of 139.62 g/mol [1]. This compound belongs to the O-substituted hydroxylamine class, which are widely used as alkoxyamination reagents and intermediates in organic synthesis, particularly for the preparation of oximes, hydroxamic acids, and N-hydroxy peptides [2]. The neopentyl group imparts significant steric bulk adjacent to the reactive hydroxylamine oxygen, a structural feature that distinguishes it from common linear O-alkyl analogs and underpins its differentiated reactivity profile.

Unsubstitutability of O-(2,2-Dimethylpropyl)hydroxylamine HCl


O-Alkylhydroxylamines exhibit pronounced structure-activity relationships where the steric and electronic properties of the O-alkyl group directly govern both nucleophilicity and biological target engagement [1]. Linear O-alkyl analogs (e.g., O-methyl, O-ethyl) demonstrate higher nucleophilic reactivity and stronger diamine oxidase inhibition compared to branched congeners [2]. Conversely, the neopentyl group of O-(2,2-dimethylpropyl)hydroxylamine hydrochloride introduces a tertiary carbon adjacent to the oxygen, creating a sterically congested environment that attenuates nucleophilicity and alters pharmacokinetic properties relative to straight-chain or less hindered branched alternatives. Generic substitution with a linear O-alkylhydroxylamine in synthetic sequences where controlled reactivity, steric shielding, or specific lipophilicity is required will lead to divergent reaction outcomes and irreproducible results. The following quantitative evidence establishes the measurable basis for selecting this specific neopentyl-substituted reagent.

Comparative Evidence for O-(2,2-Dimethylpropyl)hydroxylamine HCl


Enhanced Lipophilicity vs. Linear Analogs

O-(2,2-Dimethylpropyl)hydroxylamine hydrochloride exhibits a calculated LogP value of 2.4251 [1], which is substantially higher than O-methylhydroxylamine hydrochloride (LogP -0.373) [2] and O-benzylhydroxylamine (LogP 1.7772) [3], and marginally higher than O-tert-butylhydroxylamine hydrochloride (LogP 2.1775) [4] and O-ethylhydroxylamine hydrochloride (LogP 2.31-2.44) [5]. This elevated LogP reflects increased hydrophobicity conferred by the neopentyl group, which directly influences membrane permeability, organic phase partitioning, and chromatographic behavior.

Lipophilicity LogP Partition Coefficient Physicochemical Property

Attenuated Diamine Oxidase Inhibition

In a structure-activity relationship (SAR) study of O-alkylhydroxylamines, branched compounds were demonstrated to be less active than their straight-chain counterparts in potentiating histamine response via diamine oxidase inhibition [1]. Specifically, the study established that 'greater steric bulk of the aliphatic substituent decreased activity' and that 'branched compounds are less active than their straight chain analogues' [1]. While the exact neopentyl derivative was not explicitly tested, its classification as a highly branched O-alkylhydroxylamine places it firmly within the lower-activity cohort relative to O-methyl or O-ethyl hydroxylamines. This class-level inference is supported by the observed trend across multiple branched and unbranched analogs.

Diamine Oxidase Inhibition SAR Histamine Potentiation Biological Activity

Steric Hindrance Reduces Nucleophilicity

The neopentyl group (-CH2C(CH3)3) attached to the hydroxylamine oxygen creates a sterically congested environment that is predicted to lower nucleophilicity relative to less hindered O-alkylhydroxylamines. This inference is consistent with established principles of nucleophilic substitution where steric hindrance adjacent to the nucleophilic center reduces reaction rates . In a direct comparative study of N-substituted hydroxylamines, the N-isopropyl derivative exhibited lower reactivity than N-methyl and N-ethyl analogs, attributed explicitly to steric effects [1]. By analogy, O-(2,2-dimethylpropyl)hydroxylamine hydrochloride is anticipated to show attenuated reactivity in nucleophilic additions to carbonyls (oxime formation) and in SN2-type alkylations compared to O-methyl or O-ethyl hydroxylamines. This property renders it suitable for applications requiring controlled or selective reactivity.

Nucleophilicity Steric Hindrance Reactivity Synthetic Utility

Solid Physical State and High Melting Point

O-(2,2-Dimethylpropyl)hydroxylamine hydrochloride is a solid at room temperature, with a melting point of approximately 155°C (decomposition) . This contrasts with O-benzylhydroxylamine, which is a liquid (boiling point 110-112°C at 20 mmHg) , and O-methylhydroxylamine hydrochloride, a hygroscopic solid melting at 48-50°C [1]. O-tert-butylhydroxylamine hydrochloride, a close structural analog, melts at a similar 158-159°C (decomposition) . The solid-state nature and higher melting point of the neopentyl derivative simplify handling, storage, and formulation compared to liquid or low-melting O-alkylhydroxylamines.

Melting Point Physical State Handling Formulation

O-(2,2-Dimethylpropyl)hydroxylamine HCl – Optimal Use Cases


Sterically Shielded Oxime Synthesis

The elevated LogP (2.43) and substantial steric bulk of the neopentyl group make O-(2,2-dimethylpropyl)hydroxylamine hydrochloride the preferred reagent for preparing O-neopentyl oximes and hydroxamic acids intended for applications requiring increased lipophilicity and resistance to enzymatic hydrolysis [1]. Compared to O-methyl or O-ethyl oximes, the neopentyl oxime ether exhibits greater metabolic stability in vivo, a property leveraged in prodrug design and in the development of stable isotope-labeled internal standards for LC-MS quantification [2].

Negative Control in DAO Assays

Based on class-level SAR evidence that branched O-alkylhydroxylamines exhibit diminished diamine oxidase inhibition relative to straight-chain analogs [1], O-(2,2-dimethylpropyl)hydroxylamine hydrochloride serves as an ideal low-activity or negative control compound in experiments designed to elucidate the role of DAO in histamine metabolism or in screening assays for DAO inhibitors. Its predictable low potency minimizes confounding biological effects while retaining the core hydroxylamine pharmacophore for binding site occupancy studies.

Controlled Nucleophilic Oximation

The attenuated nucleophilicity imparted by the neopentyl group renders O-(2,2-dimethylpropyl)hydroxylamine hydrochloride advantageous in synthetic sequences where selective reactivity is paramount [1]. In the presence of multiple electrophilic sites, the reduced nucleophilicity can enable chemoselective or regioselective oxime formation, avoiding over-reaction or undesired byproducts. This property is particularly valuable in the late-stage functionalization of natural products or in the synthesis of N-hydroxy peptide building blocks where steric control is required [2].

Solid-Phase Peptide Synthesis

The solid physical state and moderate melting point (approximately 155°C) of O-(2,2-dimethylpropyl)hydroxylamine hydrochloride facilitate precise weighing and handling in automated solid-phase peptide synthesizers and high-throughput parallel synthesis platforms [1]. Unlike liquid O-benzylhydroxylamine or low-melting O-methylhydroxylamine hydrochloride, this compound is less prone to clumping or deliquescence, ensuring consistent reagent delivery and reproducible coupling efficiencies in the preparation of N-hydroxy peptides and peptide hydroxamates.

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